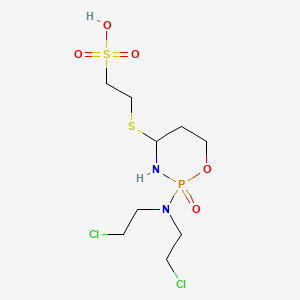

Mafosfamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUUPFTVAPUWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N2O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869012 | |

| Record name | 2-({2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}sulfanyl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Mafosfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mafosfamide, a synthetic oxazaphosphorine derivative of cyclophosphamide, serves as a critical tool in oncological research and has been evaluated for clinical applications. Unlike its parent compound, this compound does not require hepatic cytochrome P450-mediated activation, as it spontaneously hydrolyzes in aqueous solutions to its active metabolites. This direct-acting nature makes it an ideal compound for in vitro studies investigating the cytotoxic mechanisms of this class of alkylating agents. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its chemical activation, molecular interactions with DNA, and the subsequent cellular signaling cascades leading to cell cycle arrest and apoptosis.

Core Mechanism of Action: From Activation to Cellular Demise

The cytotoxic effects of this compound are initiated through a series of chemical transformations that culminate in the alkylation of DNA, primarily targeting rapidly proliferating cancer cells.

Chemical Activation

Once introduced into an aqueous in vitro environment, such as cell culture media, this compound undergoes spontaneous hydrolysis. This reaction yields 4-hydroxycyclophosphamide (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide, in turn, decomposes to produce two key cytotoxic molecules: phosphoramide mustard and acrolein. It is the phosphoramide mustard that acts as the primary DNA alkylating agent, while acrolein contributes to cellular toxicity through protein and glutathione depletion.

The Active Metabolites of Mafosfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mafosfamide, a synthetic oxazaphosphorine compound, is a prodrug that serves as a key area of investigation in cancer chemotherapy. Unlike its parent compound cyclophosphamide, this compound does not require hepatic cytochrome P450 enzymatic activation to exert its cytotoxic effects. Instead, it undergoes spontaneous degradation in aqueous solution to generate its primary active metabolite, 4-hydroxycyclophosphamide. This intermediate is in a state of equilibrium with its tautomer, aldophosphamide. The therapeutic and toxic effects of this compound are ultimately mediated by the downstream decomposition of aldophosphamide into two highly reactive cytotoxic agents: phosphoramide mustard and acrolein . This guide provides an in-depth technical overview of these active metabolites, including their mechanisms of action, relevant quantitative data, and detailed experimental protocols.

Metabolic Activation of this compound

This compound is designed to bypass the need for liver metabolism, allowing for more direct and localized activation. The metabolic cascade is a chemical process that culminates in the release of the DNA alkylating agent, phosphoramide mustard, and the reactive aldehyde, acrolein.

An In-depth Technical Guide to Mafosfamide and Cyclophosphamide: Chemical Structures, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophosphamide, a cornerstone of chemotherapy for decades, and its pre-activated analog, mafosfamide, represent a critical area of study in oncology and immunology. This technical guide provides a comprehensive comparison of their chemical structures, mechanisms of action, and relevant experimental protocols. Cyclophosphamide's efficacy is dependent on hepatic bioactivation, a process that introduces variability in its therapeutic index. This compound, as a pre-activated derivative, circumvents this requirement, offering a valuable tool for in vitro studies and targeted delivery strategies. This document delves into the signaling pathways modulated by these alkylating agents and presents detailed methodologies for their synthesis, activation, and cytotoxic evaluation, aiming to equip researchers with the foundational knowledge required for advancing cancer therapeutics.

Introduction

Cyclophosphamide is a widely utilized nitrogen mustard alkylating agent with potent antineoplastic and immunosuppressive properties.[1] However, its clinical application is characterized by a dependency on metabolic activation, primarily by cytochrome P450 enzymes in the liver, to generate its active cytotoxic metabolites.[1] This in vivo activation process can lead to inter-individual variability in drug efficacy and toxicity. This compound, a synthetic oxazaphosphorine derivative, is a pre-activated analog of cyclophosphamide that spontaneously hydrolyzes to 4-hydroxycyclophosphamide, bypassing the need for hepatic metabolism.[2] This property makes this compound an invaluable tool for in vitro research and suggests potential for more controlled therapeutic applications. This guide provides a detailed comparative analysis of these two important compounds.

Chemical Structure and Physicochemical Properties

The fundamental difference in the chemical structures of cyclophosphamide and this compound dictates their distinct activation requirements. Cyclophosphamide possesses an oxazaphosphorine ring with two chloroethyl groups attached to an exocyclic nitrogen atom. This compound is the 4-thioethane sulfonic acid salt of 4-hydroxy-cyclophosphamide, incorporating a sulfonyl group that facilitates its spontaneous hydrolysis.[2]

A summary of their key physicochemical properties is presented in Table 1.

| Property | This compound | Cyclophosphamide |

| Molecular Formula | C₉H₁₉Cl₂N₂O₅PS₂ | C₇H₁₅Cl₂N₂O₂P |

| Molar Mass | 401.25 g/mol | 261.08 g/mol |

| Appearance | White to pale beige solid | Fine white crystalline powder |

| Melting Point | >85°C (decomposes) | 41-45 °C |

| Solubility | Slightly soluble in DMSO and Methanol | Soluble in water, alcohol, chloroform, dioxane, and glycols |

| Activation | Spontaneous hydrolysis (pre-activated) | Requires hepatic cytochrome P450 activation |

Mechanism of Action

Both this compound and cyclophosphamide exert their cytotoxic effects through the same ultimate metabolite: phosphoramide mustard. This potent alkylating agent forms covalent cross-links with DNA, primarily at the N7 position of guanine bases.[1] These DNA adducts disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1]

Activation Pathway

The activation of cyclophosphamide is a multi-step enzymatic process, whereas this compound's activation is a spontaneous chemical reaction.

Cellular Signaling Pathways

The DNA damage induced by phosphoramide mustard triggers a cascade of intracellular signaling events, ultimately leading to apoptosis. Key pathways involved include the p53-mediated DNA damage response and the modulation of MAPK and Akt signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and cyclophosphamide.

Synthesis of Cyclophosphamide

Materials:

-

Phosphorus oxychloride

-

Bis(2-chloroethyl)amine hydrochloride

-

3-amino-1-propanol

-

Triethylamine

-

Anhydrous solvent (e.g., dichloromethane, benzene)

Procedure:

-

Preparation of N,N-bis(2-chloroethyl)phosphoramidic dichloride: A solution of bis(2-chloroethyl)amine hydrochloride and triethylamine in an anhydrous solvent is added dropwise to a cooled solution of phosphorus oxychloride in the same solvent. The reaction mixture is stirred overnight at room temperature.

-

The precipitated triethylamine hydrochloride is filtered off.

-

The filtrate is concentrated under reduced pressure.

-

Cyclization: The resulting N,N-bis(2-chloroethyl)phosphoramidic dichloride is dissolved in an anhydrous solvent and a solution of 3-amino-1-propanol in the same solvent is added dropwise with cooling.

-

The reaction mixture is stirred for several hours at room temperature.

-

The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to yield cyclophosphamide.

In Vitro Activation of Cyclophosphamide using S9 Fraction

This protocol describes a general procedure for the metabolic activation of cyclophosphamide in vitro using a liver S9 fraction.

Materials:

-

Cyclophosphamide

-

S9 fraction from induced rat liver (e.g., phenobarbital-induced)

-

S9 cofactor mix (containing NADP+, glucose-6-phosphate, MgCl₂, KCl)

-

Phosphate buffer (pH 7.4)

-

Target cells for treatment

Procedure:

-

Preparation of S9 mix: Prepare the S9 cofactor mix according to the manufacturer's instructions or a standard protocol.

-

Activation Reaction: In a sterile microcentrifuge tube, combine the S9 fraction, S9 cofactor mix, and cyclophosphamide dissolved in a suitable solvent (e.g., phosphate buffer).

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 1-3 hours) with gentle shaking. The optimal incubation time should be determined empirically.

-

Termination of Reaction (Optional): The enzymatic reaction can be stopped by heat inactivation (e.g., 56°C for 10 minutes) or by adding an organic solvent.

-

Application to Cells: The activated cyclophosphamide mixture can be directly added to the cell culture medium containing the target cells, or the microsomes can be removed by centrifugation before adding the supernatant to the cells.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or activated cyclophosphamide for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Procedure:

-

Seed cells and treat them as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate cytotoxicity based on the amount of LDH released compared to a maximum LDH release control.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Treat cells with the compounds of interest.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

This fluorescence microscopy-based method detects morphological changes in the nucleus characteristic of apoptosis.

Procedure:

-

Grow cells on coverslips or in chamber slides and treat with the compounds.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Stain the cells with Hoechst 33342 or 33258 solution.

-

Wash the cells and mount the coverslips.

-

Visualize the cells under a fluorescence microscope and score for apoptotic nuclei (condensed and fragmented chromatin).

Conclusion

This compound and cyclophosphamide are indispensable tools in cancer research and therapy. While they share a common cytotoxic mechanism, their distinct activation profiles provide unique advantages for different research and clinical applications. This compound's pre-activated nature makes it an ideal candidate for in vitro studies, allowing for precise control over the concentration of the active metabolite. Cyclophosphamide, despite the complexities of its in vivo activation, remains a clinically vital drug. A thorough understanding of their chemical properties, mechanisms of action, and the experimental methodologies to study them is paramount for the continued development of more effective and targeted cancer treatments. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology through the study of these critical alkylating agents.

References

Spontaneous Degradation of Mafosfamide to 4-Hydroxycyclophosphamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafosfamide (MFS), a pre-activated analog of cyclophosphamide (CP), serves as a crucial tool in both preclinical and clinical research due to its ability to spontaneously hydrolyze to the active metabolite, 4-hydroxycyclophosphamide (4-OHCP), without the need for hepatic activation.[1] This guide provides a comprehensive overview of the chemical degradation of this compound, detailing the underlying mechanisms, kinetics, and influencing factors. It further presents detailed experimental protocols for studying this degradation and summarizes the downstream cellular signaling pathways activated by the ultimate cytotoxic metabolite.

Introduction

Cyclophosphamide is a widely used anticancer agent that requires metabolic activation by hepatic cytochrome P450 enzymes to form 4-hydroxycyclophosphamide.[2] this compound, a 4-thioethane sulfonic acid salt of 4-OHCP, circumvents this in vivo activation step, undergoing rapid and spontaneous degradation to 4-OHCP in aqueous solutions.[1][3] This property makes this compound an invaluable compound for in vitro studies and certain clinical applications where direct, localized activation is desired. Understanding the kinetics and mechanism of this spontaneous degradation is critical for its effective use in research and drug development.

Chemical Degradation Pathway

The spontaneous degradation of this compound to 4-hydroxycyclophosphamide is a hydrolysis reaction that occurs readily in aqueous environments. The reaction is complex and involves an equilibrium between 4-hydroxycyclophosphamide and its open-ring tautomer, aldophosphamide. Aldophosphamide is then positioned to undergo further transformation to the ultimate alkylating agent, phosphoramide mustard, which exerts its cytotoxic effects through DNA cross-linking.[2][4]

The degradation kinetics are significantly influenced by the composition of the aqueous medium. For instance, the decomposition of cis-Mafosfamide is considerably faster in plasma than in a simple phosphate buffer at physiological pH and temperature.[5] This acceleration is attributed to the catalytic effect of serum albumin.[6][7]

Figure 1: Degradation pathway of this compound.

Quantitative Data on Degradation Kinetics

The rate of this compound degradation is dependent on several factors, most notably pH, temperature, and the presence of biological macromolecules. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Conditions | Reference |

| Half-life (cis-4-OHCP) | Significantly shorter in plasma vs. buffer | pH 7.4, 37°C | [5] |

| Catalytic Rate Constant (kcat) | 1.13 M⁻¹min⁻¹ (Phosphate Buffer) | pH 7.4, 37°C | [6] |

| 285 M⁻¹min⁻¹ (Human Serum Albumin) | pH 7.4, 37°C | [6] | |

| 83 M⁻¹min⁻¹ (Bovine Serum Albumin) | pH 7.4, 37°C | [6] |

Table 1: Kinetic Parameters for the Decomposition of 4-Hydroxycyclophosphamide.

Experimental Protocols

In Vitro Degradation Study of this compound

This protocol describes a general procedure for studying the spontaneous degradation of this compound in an aqueous buffer.

Materials:

-

This compound powder

-

Phosphate buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

HPLC or UPLC-MS/MS system

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Initiation of Degradation: Dilute the this compound stock solution into pre-warmed PBS (37°C) to the desired final concentration. Vortex briefly to mix.

-

Incubation: Place the samples in an incubator or water bath at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching (Optional but Recommended): To stop the degradation, immediately add the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile). This will precipitate proteins if plasma is used and dilute the sample.

-

Sample Processing for Analysis:

-

Vortex the quenched sample.

-

Centrifuge to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Analytical Measurement: Analyze the samples using a validated HPLC or UPLC-MS/MS method to quantify the remaining this compound and the formation of 4-hydroxycyclophosphamide.

Analytical Method: UPLC-MS/MS for this compound and 4-Hydroxycyclophosphamide

This is an example of a UPLC-MS/MS method that can be adapted for the analysis.

| Parameter | Specification |

| Column | Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate the parent compound and its metabolite (e.g., start with high A, ramp up B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temp | 40°C |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Monitor specific parent-to-daughter ion transitions for this compound and 4-hydroxycyclophosphamide. |

Table 2: Example UPLC-MS/MS Parameters.

Figure 2: Experimental workflow for this compound degradation study.

Downstream Cellular Signaling Pathways

The ultimate cytotoxic effect of this compound is mediated by phosphoramide mustard, which causes DNA damage, primarily through the formation of interstrand crosslinks (ICLs).[4] This triggers a complex cellular DNA damage response (DDR).

Upon detection of DNA damage, sensor proteins activate transducer kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).[8] These kinases phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.[3]

Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis.[9][10] The Fanconi Anemia (FA) pathway is a specialized DNA repair pathway that is crucial for the repair of ICLs.[11] Defects in this pathway lead to extreme sensitivity to cross-linking agents like cyclophosphamide.[12]

Figure 3: DNA damage response to Phosphoramide Mustard.

Conclusion

The spontaneous degradation of this compound to 4-hydroxycyclophosphamide is a fundamental process that enables its use as a direct-acting cyclophosphamide analog. A thorough understanding of its degradation kinetics and the subsequent cellular responses to its active metabolites is essential for its application in cancer research and therapy. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret studies involving this compound. Further research into the nuanced effects of the tumor microenvironment on this compound degradation could yield valuable insights for optimizing its therapeutic potential.

References

- 1. p53 - Wikipedia [en.wikipedia.org]

- 2. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Amelioration of cyclophosphamide-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclophosphamide metabolism in children with Fanconi's anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p53-Mediated Tumor Suppression: DNA-Damage Response and Alternative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 12. Cyclophosphamide promotes engraftment of gene-modified cells in a mouse model of Fanconi anemia without causing cytogenetic abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

Mafosfamide as a new anticancer agent preclinical studies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mafosfamide (MAF) is a pre-activated analog of cyclophosphamide, belonging to the oxazaphosphorine class of alkylating agents.[1][2][3][4] Unlike its parent compound, this compound does not require hepatic metabolism for activation, as it spontaneously hydrolyzes to the active metabolite 4-hydroxy-cyclophosphamide (4-OH-CP).[3][4][5] This property makes it a valuable tool for in vitro studies and a candidate for regional cancer therapies.[4][5] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through DNA alkylation.[5] Upon spontaneous degradation to 4-OH-CP, it further breaks down into two key cytotoxic metabolites: phosphoramide mustard and acrolein.[2] Phosphoramide mustard is a bifunctional alkylating agent that forms covalent bonds with DNA, leading to the formation of inter- and intra-strand cross-links. This DNA damage blocks replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[6]

The induction of apoptosis by this compound involves the activation of the DNA damage response (DDR) pathway. Key signaling proteins, including ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated in response to this compound-induced DNA lesions.[7][8] This, in turn, leads to the phosphorylation and activation of downstream effectors such as the tumor suppressor protein p53 and the checkpoint kinases Chk1 and Chk2.[7][9] Activated p53 can then induce the expression of pro-apoptotic proteins and cell cycle inhibitors, leading to programmed cell death.[7][9][10]

dot

In Vitro Efficacy

This compound has demonstrated significant cytotoxic activity against a broad range of cancer cell lines in preclinical studies.[2][5]

Quantitative Cytotoxicity Data

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| U-937 | Histiocytic Lymphoma | MTT Assay | Data not specified | [2][5] |

| ML-1 | Acute Myeloid Leukemia | MTT Assay | Data not specified | [2][5] |

| MOLT-4 | Acute Lymphoblastic Leukemia | MTT Assay | Data not specified | [1][2][5] |

| MCF-7 | Breast Cancer | Cytotoxicity Assay | Target exposure: 10 µM | [1][2][5] |

| Rhabdomyosarcoma | Rhabdomyosarcoma | Cytotoxicity Assay | Target exposure: 10 µM | [1][2][5] |

Note: Specific IC50 values are not consistently reported in the reviewed literature. The "target exposure" for MCF-7 and rhabdomyosarcoma cell lines was defined as the concentration to be achieved in clinical settings.[1]

In Vivo Efficacy

Preclinical in vivo studies have corroborated the anticancer activity of this compound in various murine tumor models.[2][5]

Tumor Growth Inhibition in Murine Models

| Tumor Model | Host | Treatment | Tumor Growth Inhibition | Reference |

| P388 Leukemia | Mice | Intravenous | Significant activity | [2][5] |

| L1210 Leukemia | Mice | Intravenous | Significant activity | [2][5] |

| B16 Melanoma | Mice | Intravenous | Significant activity | [2][5] |

| Lewis Lung Carcinoma | Mice | Intravenous | Significant activity | [2][5] |

| Colon 38 Tumor | Mice | Intravenous | Significant activity | [2][5] |

| Cyclophosphamide-resistant P388 | Mice | Intravenous | Significant activity | [2][5] |

| Ehrlich Ascites Tumor | Mice | Not specified | Powerful cytostatic effect | [3] |

| Mammary Carcinoma | Mice | Not specified | Powerful cytostatic effect | [3] |

| Malignant Amelanotic Melanoma (Human Xenograft) | Mice | Not specified | Slight growth delay | [3] |

| Gastric Cancer (Human Xenograft) | Mice | Not specified | No response | [3] |

Note: The term "significant activity" is used in the source literature without providing specific quantitative data on tumor growth inhibition percentages.[2][5]

Pharmacokinetics and Toxicology

Pharmacokinetic Parameters

Preclinical pharmacokinetic studies in nonhuman primates were conducted to support clinical trials of intrathecal this compound.[1] These studies demonstrated that a target cytotoxic concentration of 10 µM in the ventricular cerebrospinal fluid (CSF) could be achieved.[1]

Toxicological Profile

Toxicological studies in rodents have determined the LD50 (lethal dose, 50%) for intravenous this compound.

| Species | LD50 (mg/kg) | Reference |

| Mice | 500-625 | [2] |

| Rats | 250-310 | [2] |

The primary dose-limiting toxicity observed in rodents was myelosuppression.[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure based on standard MTT assay methodologies.[11][12][13][14][15]

dot

References

- 1. Intrathecal this compound: a preclinical pharmacology and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a New Anticancer Agent: Preclinical Investigations and Clinical Trials | Anticancer Research [ar.iiarjournals.org]

- 3. Preclinical evaluation of toxicity and therapeutic efficacy of a stabilized cytostatic metabolite of cyclophosphamide (ASTA Z 7557, INN this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a new anticancer agent: preclinical investigations and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Emerging Therapeutic Targets in Osteosarcoma by Revisiting the Immune and Cancer-Intrinsic Hallmarks of Cancer [mdpi.com]

- 7. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchhub.com [researchhub.com]

The Role of Mafosfamide in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafosfamide, a pre-activated cyclophosphamide analog, is a potent cytotoxic agent that induces apoptosis in a variety of cancer cell types. Its mechanism of action is multifaceted, primarily initiating with the formation of DNA interstrand cross-links, which subsequently triggers a cascade of cellular events culminating in programmed cell death. This technical guide provides an in-depth exploration of the molecular pathways and cellular processes involved in this compound-induced apoptosis. It summarizes key quantitative data on its efficacy, details experimental protocols for its study, and provides visual representations of the critical signaling networks.

Introduction

This compound is an oxazaphosphorine derivative that spontaneously hydrolyzes to 4-hydroxycyclophosphamide, the active metabolite of cyclophosphamide, without the need for hepatic activation.[1] This property makes it an invaluable tool for in vitro studies of cyclophosphamide's mechanism of action. The cytotoxic effects of this compound are primarily attributed to its ability to alkylate DNA, leading to the formation of interstrand cross-links.[2] This DNA damage is a critical initiating event that activates complex cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[3] Understanding the intricacies of these pathways is crucial for optimizing its therapeutic use and for the development of novel combination therapies.

Mechanism of Action: DNA Damage and Beyond

The primary mechanism by which this compound induces apoptosis is through the generation of DNA lesions. As an alkylating agent, it covalently modifies DNA bases, leading to the formation of DNA interstrand cross-links.[2] These cross-links physically obstruct DNA replication and transcription, leading to two major downstream consequences that trigger apoptosis.[4]

At low doses , the blockage of DNA replication is the predominant trigger for apoptosis.[2][4] This is particularly effective against rapidly proliferating cancer cells. At high doses , the inhibition of transcription also becomes a significant contributor to cell death.[2][4]

Key Signaling Pathways in this compound-Induced Apoptosis

The cellular response to this compound-induced DNA damage involves the activation of several interconnected signaling pathways that converge on the apoptotic machinery.

The p53-Dependent Pathway

The tumor suppressor protein p53 plays a central role in orchestrating the apoptotic response to this compound.[2] DNA damage activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn phosphorylate and activate the checkpoint kinases Chk1 and Chk2.[2] This signaling cascade leads to the stabilization and activation of p53 through phosphorylation at multiple sites, including Ser15, Ser20, and Ser37.[5]

Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins, most notably PUMA (p53 upregulated modulator of apoptosis) and Noxa, which are members of the Bcl-2 family.[2] This shifts the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation. Studies have shown that p53 wild-type cells exhibit significantly more apoptosis in response to this compound compared to p53-mutant cells.[2][5]

Figure 1: p53-Dependent Apoptotic Pathway Induced by this compound.

The Mitochondrial (Intrinsic) Pathway

The mitochondrial pathway is a central executioner of this compound-induced apoptosis. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in determining cell fate. This compound, through p53-mediated and other mechanisms, leads to an increase in the Bax/Bcl-2 ratio.

This shift in balance promotes the oligomerization of Bax and Bak in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[6] Caspase-9 then activates effector caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

Figure 2: The Mitochondrial Pathway in this compound-Induced Apoptosis.

Cell Cycle Arrest

This compound treatment leads to significant perturbations in the cell cycle, primarily causing an accumulation of cells in the S-phase and a G2-phase arrest.[1][3] This cell cycle arrest is a direct consequence of the DNA damage response, which prevents cells with damaged DNA from proceeding through mitosis. In synchronized cell populations, this compound has been shown to considerably delay S-phase progression.[3] The apoptosis induced by this compound occurs in the presence of these S-phase and G2-phase arrests.[3]

Quantitative Analysis of this compound's Apoptotic Activity

The efficacy of this compound in inducing apoptosis is dependent on the cell type, drug concentration, and duration of exposure.

Dose-Response and IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | Not explicitly stated, but apoptosis observed at 0.1-10 µg/mL (approx. 0.26-26 µM) | 12 | [3] |

| Lymphoblastoid Cells (p53 wt) | Lymphoma | Dose-dependent apoptosis observed | 24-72 | [2][5] |

| L1210 | Lymphatic Leukemia | Not explicitly stated, but immunogenic properties observed at 50-100 µg/mL (approx. 130-260 µM) | Not specified | [7] |

| SKOV-3 | Ovarian Cancer | GR50 value calculated in 3D culture | Not specified | [8] |

Time- and Dose-Dependent Induction of Apoptosis

This compound induces apoptosis in both a time- and dose-dependent manner in lymphoblastoid cells.[2][5] While specific percentages are study-dependent, the general trend is a significant increase in the apoptotic cell population with increasing concentrations of this compound and longer incubation times.

Experimental Protocols for Studying this compound-Induced Apoptosis

A variety of standard cell and molecular biology techniques are employed to investigate the apoptotic effects of this compound.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 3: Workflow for Annexin V/PI Apoptosis Assay.

Methodology:

-

Cell Treatment: Culture cancer cells to the desired confluency and treat with various concentrations of this compound for different time points. Include an untreated control.

-

Cell Harvesting: Gently harvest the cells (including any floating cells) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caspase Activity Assays

The activation of caspases is a hallmark of apoptosis. Caspase activity can be measured using colorimetric or fluorometric assays.

Methodology:

-

Cell Lysis: Treat cells with this compound, harvest, and lyse to release cellular contents.

-

Substrate Addition: Add a specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate. The substrate is conjugated to a chromophore or fluorophore.

-

Incubation: Incubate the reaction mixture to allow active caspases to cleave the substrate.

-

Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) of the released chromophore or fluorophore. The signal intensity is proportional to the caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels and post-translational modifications of key proteins in the apoptotic pathways.

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-p53).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection with a chemiluminescent substrate.

-

Quantification: Densitometry analysis of the protein bands allows for the quantification of changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

-

Cell Fixation: Harvest this compound-treated and control cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

RNase Treatment: Treat the fixed cells with RNase A to degrade RNA, ensuring that the PI stain only binds to DNA.

-

PI Staining: Stain the cells with a solution containing propidium iodide.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting primarily through the induction of DNA damage. Its cytotoxic effects are mediated by a complex interplay of signaling pathways, with the p53-dependent and mitochondrial pathways playing central roles. The induction of cell cycle arrest in the S and G2/M phases is also a key feature of its mechanism of action. The experimental protocols detailed in this guide provide a framework for the robust investigation of this compound's apoptotic effects. A thorough understanding of these mechanisms is essential for the continued development and clinical application of this compound and other related chemotherapeutic agents. Further research focusing on generating comprehensive quantitative data across a broader range of cancer types will be invaluable for optimizing its therapeutic potential.

References

- 1. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative this compound. | Semantic Scholar [semanticscholar.org]

- 2. Apoptotic death induced by the cyclophosphamide analogue this compound in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New application of a stabilized active cyclophosphamide derivative (this compound, ASTA Z 7654)--immunogenic properties of lymphatic leukemia L 1210 cells treated in vitro with the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Blades of Mafosfamide: A Technical Guide to its Impact on DNA Replication and Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafosfamide, a pre-activated derivative of cyclophosphamide, is a potent alkylating agent with significant cytotoxic effects on rapidly proliferating cells. Its mechanism of action is primarily centered on the disruption of fundamental cellular processes: DNA replication and transcription. By covalently modifying DNA, this compound creates formidable barriers to the molecular machinery responsible for duplicating and reading the genetic code. This technical guide provides an in-depth exploration of this compound's effects on these critical pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling cascades it triggers. Understanding these core mechanisms is paramount for the strategic development of novel cancer therapeutics and for optimizing the clinical application of this class of chemotherapeutic agents.

Core Mechanism of Action: DNA Alkylation and Cross-Linking

This compound functions as a bifunctional alkylating agent. Once inside the cell, it spontaneously decomposes to form highly reactive electrophilic intermediates. These intermediates readily attack nucleophilic sites on DNA bases, primarily the N7 position of guanine. This initial mono-alkylation can then be followed by a second alkylation event, leading to the formation of both intrastrand and interstrand cross-links (ICLs). ICLs are particularly cytotoxic lesions as they covalently link the two strands of the DNA double helix, physically preventing their separation—a prerequisite for both DNA replication and transcription.[1][2][3][4]

Quantitative Effects on DNA Replication and Cell Viability

The formation of DNA adducts and cross-links by this compound directly impedes the progression of the DNA replication fork. This blockage of DNA synthesis is a primary contributor to its cytotoxic effects. The half-maximal inhibitory concentration (IC50) for this compound-induced inhibition of cell proliferation varies across different cancer cell lines, reflecting differences in their DNA repair capacities and cell cycle kinetics.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| Various Tumor Types (Mean) | Various | 0.062 | Proliferation Assays | [5] |

| HeLa | Cervical Carcinoma | 0.068 | XTT Assay | [5] |

| U373 | Glioblastoma | 0.074 | Proliferation Assay | [5] |

| SK-OV-3 | Ovarian Cancer | 0.68 | XTT Assay | [5] |

Note: The IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and serve as an indirect measure of its impact on DNA replication and overall cell viability.

Inhibition of Transcription

In addition to halting DNA replication, this compound-induced DNA lesions also present a significant obstacle to the process of transcription. The RNA polymerase complex, responsible for transcribing DNA into RNA, stalls when it encounters a DNA adduct or cross-link.[6][7] This blockage of transcription contributes significantly to the cytotoxic effects of this compound, particularly at higher doses.[8][9] The inhibition of the synthesis of essential messenger RNAs (mRNAs) and other RNA molecules disrupts vital cellular functions, ultimately leading to apoptosis.

While specific IC50 values for the direct inhibition of transcription by this compound are not widely reported, the dose-dependent nature of its cytotoxic effects is well-established. At lower concentrations, the primary effect is the blockage of DNA replication in S-phase cells. As the concentration increases, the density of DNA lesions becomes sufficient to significantly inhibit global transcription, leading to cell death regardless of the cell cycle phase.[8][9]

Signaling Pathways Activated by this compound-Induced DNA Damage

The cellular response to this compound-induced DNA damage involves the activation of complex signaling pathways aimed at coordinating cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. A central player in this response is the tumor suppressor protein p53.

Caption: this compound-induced DNA damage response pathway.

This compound-induced ICLs are recognized by the cellular DNA damage surveillance machinery, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[8][9] These kinases, in turn, phosphorylate and activate the checkpoint kinases Chk1 and Chk2.[8][9] Activated Chk1 and Chk2 then phosphorylate p53 at multiple sites, including Serine 15, 20, and 37.[8][9] This phosphorylation stabilizes p53 by preventing its interaction with its negative regulator, MDM2, leading to an accumulation of active p53 in the nucleus.[10][11]

Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., PUMA, Bax).[11][12] This coordinated response provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the sustained activation of p53 will trigger the apoptotic cascade, leading to programmed cell death.

Experimental Protocols

DNA Fiber Assay for Assessing DNA Replication Inhibition

This assay directly visualizes the effect of this compound on the progression of individual DNA replication forks.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to logarithmic growth phase.

-

Pulse-label the cells with a first thymidine analog (e.g., 25 µM CldU) for 20-30 minutes.

-

Wash the cells and then pulse-label with a second thymidine analog (e.g., 250 µM IdU) for 20-30 minutes. This compound can be co-incubated during the second labeling step.

-

-

Cell Lysis and DNA Spreading:

-

Harvest the cells and resuspend in a lysis buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS).

-

Spot a small volume of the cell lysate onto a microscope slide and tilt to allow the DNA to spread down the slide.

-

-

Immunodetection:

-

Fix the DNA fibers with a methanol/acetic acid solution.

-

Denature the DNA with 2.5 M HCl.

-

Block with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20).

-

Incubate with primary antibodies specific for CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).

-

Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 555 and anti-mouse Alexa Fluor 488).

-

-

Imaging and Analysis:

-

Visualize the DNA fibers using a fluorescence microscope.

-

Capture images and measure the length of the CldU (red) and IdU (green) tracks using image analysis software. A reduction in the length of the IdU tracks in this compound-treated cells compared to control cells indicates inhibition of DNA replication fork progression.

-

Caption: Experimental workflow for the DNA fiber assay.

In Vitro Transcription Assay

This assay measures the direct effect of this compound on the synthesis of RNA from a DNA template.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing a DNA template with a known promoter (e.g., T7, SP6), RNA polymerase, ribonucleoside triphosphates (NTPs, one of which is labeled, e.g., [α-³²P]UTP), and a transcription buffer.

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

-

Transcription Reaction:

-

Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

-

RNA Purification:

-

Stop the reaction and purify the newly synthesized RNA to remove unincorporated NTPs. This can be done by ethanol precipitation or using spin columns.

-

-

Quantification:

-

Quantify the amount of radiolabeled RNA synthesized using a scintillation counter or by running the samples on a denaturing polyacrylamide gel followed by autoradiography. A decrease in the amount of RNA produced in the presence of this compound indicates transcription inhibition.

-

Quantification of DNA Interstrand Cross-links (Comet Assay)

The single-cell gel electrophoresis (Comet) assay can be adapted to quantify ICLs.

Methodology:

-

Cell Treatment and Embedding:

-

Treat cells with this compound.

-

Embed the cells in low-melting-point agarose on a microscope slide.

-

-

Lysis:

-

Lyse the cells in a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoids.

-

-

Irradiation:

-

To specifically detect ICLs, irradiate the slides with a high dose of ionizing radiation (e.g., X-rays or gamma rays) to introduce a known number of random DNA strand breaks.

-

-

Alkaline Electrophoresis:

-

Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." The presence of ICLs will retard the migration of the DNA.

-

-

Staining and Analysis:

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail using image analysis software. A decrease in tail moment in this compound-treated, irradiated cells compared to irradiated control cells is indicative of the presence of ICLs.

-

Conclusion

This compound exerts its potent cytotoxic effects through a dual mechanism of action that targets the fundamental processes of DNA replication and transcription. By inducing DNA interstrand cross-links, it creates physical barriers that stall the molecular machinery responsible for these processes. The cellular response to this damage is orchestrated by a complex signaling network, with p53 playing a pivotal role in determining cell fate. A thorough understanding of these molecular mechanisms, supported by robust experimental methodologies, is crucial for the continued development and refinement of DNA alkylating agents as effective cancer therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers in this field, facilitating further investigation into the intricate interplay between this compound and the cellular machinery it targets.

References

- 1. themoonlab.org [themoonlab.org]

- 2. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of local determinants of DNA interstrand crosslink formation by cyclophosphamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. RNA polymerase pausing, stalling and bypass during transcription of damaged DNA: from molecular basis to functional consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of RNA polymerase II stalling by DNA alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Apoptotic death induced by the cyclophosphamide analogue this compound in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thebrain.bwh.harvard.edu [thebrain.bwh.harvard.edu]

- 11. Tumor suppressive role for kinases phosphorylating p53 in DNA damage‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Intrathecal Mafosfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mafosfamide, a preactivated analog of cyclophosphamide, has been investigated as a regional chemotherapeutic agent for the treatment of neoplastic meningitis. Its intrathecal administration circumvents the need for hepatic activation, allowing for direct delivery of the active cytotoxic species to the cerebrospinal fluid (CSF). Preclinical studies have been pivotal in establishing the foundational pharmacokinetic, pharmacodynamic, and toxicological profile of intrathecal this compound, paving the way for clinical evaluation. This technical guide provides an in-depth overview of the core preclinical pharmacology of intrathecal this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing essential pathways and workflows.

Mechanism of Action

This compound is a synthetic oxazaphosphorine that spontaneously hydrolyzes in aqueous solution to form 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide then chemically degrades to yield the two active cytotoxic metabolites: phosphoramide mustard and acrolein. As an alkylating agent, phosphoramide mustard is responsible for the primary antineoplastic effect. It forms covalent bonds with DNA bases, leading to the formation of intra- and inter-strand cross-links. This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The Efficacy of Mafosfamide in Overcoming Cyclophosphamide Resistance in Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophosphamide, a cornerstone of cancer chemotherapy for decades, faces a significant clinical challenge: the development of tumor resistance. This resistance markedly diminishes its therapeutic efficacy and limits treatment options. Mafosfamide, a pre-activated analog of cyclophosphamide, offers a promising strategy to circumvent some of the primary mechanisms of resistance. By bypassing the necessity for hepatic activation, this compound presents a different pharmacological profile that can be advantageous in the context of resistant tumors. This technical guide provides an in-depth analysis of this compound's activity in cyclophosphamide-resistant tumors, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The evidence presented herein underscores the potential of this compound as a valuable agent in the oncologist's arsenal against chemoresistant malignancies.

Introduction: The Challenge of Cyclophosphamide Resistance

Cyclophosphamide (CP) is a prodrug that requires a multi-step bioactivation process, primarily in the liver by cytochrome P450 enzymes, to generate its active cytotoxic metabolites, phosphoramide mustard and acrolein. Phosphoramide mustard is responsible for the drug's alkylating activity, forming DNA cross-links that trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.

However, tumor cells can develop resistance to cyclophosphamide through various mechanisms, primarily:

-

Increased Aldehyde Dehydrogenase (ALDH) Activity: ALDH enzymes, particularly ALDH1A1 and ALDH3A1, can detoxify aldophosphamide, a key intermediate in the cyclophosphamide activation pathway, by oxidizing it to the inactive carboxyphosphamide.[1][2] Overexpression of ALDH is a well-established mechanism of resistance.

-

Elevated Glutathione (GSH) and Glutathione S-Transferase (GST) Levels: Increased intracellular levels of GSH and the activity of GST enzymes can lead to the detoxification of phosphoramide mustard through conjugation, rendering it inactive.[3]

-

Enhanced DNA Repair Capacity: Upregulation of DNA repair pathways allows cancer cells to more efficiently repair the DNA damage induced by phosphoramide mustard, thus promoting cell survival.

This compound, as a 4-hydroperoxy derivative of cyclophosphamide, spontaneously hydrolyzes to 4-hydroxycyclophosphamide, bypassing the initial hepatic activation step.[4] This key characteristic allows it to be active in vitro and potentially circumvent resistance mechanisms that are dependent on the initial stages of cyclophosphamide metabolism.

Quantitative Analysis of this compound Activity

The efficacy of this compound in cyclophosphamide-resistant models has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: In Vitro Cytotoxicity of this compound in Cyclophosphamide-Resistant vs. Sensitive Cell Lines

| Cell Line | Cancer Type | Resistance Mechanism | This compound IC50 / ED50 (µM) - Resistant | This compound IC50 / ED50 (µM) - Parental/Sensitive | Fold Resistance | Reference(s) |

| L1210/CPA | Leukemia | High ALDH activity | ~13 | Not specified | - | [5] |

| U937/CPA | Leukemia | High ALDH activity | ~13 | Not specified | - | [5] |

| Colon C | Colon Carcinoma | High ALDH3A1 expression | 10-fold less sensitive than RCA and HCT 116b | Not specified | 10 | [6] |

| A549 | Lung Adenocarcinoma | ALDH1A1 and ALDH3A1 expression | 125 | - | - | [6] |

| SF767 | Glioblastoma | ALDH3A1 expression | 150 | - | - | [6] |

| CCD-13Lu | Lung Fibroblast | No ALDH3A1 expression | 40 | - | - | [6] |

| MIRCPr | Rat Mammary Carcinoma | Enzymatic inactivation of CP intermediates | Clonogenic survival of 1 x 10⁻¹ at 7.5 µg/ml | Clonogenic survival of 3 x 10⁻⁴ at 7.5 µg/ml | ~333 | [7] |

Table 2: In Vivo Efficacy of this compound in Tumor Models

| Tumor Model | Treatment | Outcome | Reference(s) |

| L5222 rat leukemia (L5222-S, sensitive & L5222-R, low sensitivity) | Low-dose this compound or cyclophosphamide | High percentage of surviving animals in the L5222-S group, which became resistant to subsequent tumor challenge. | [8] |

| Metastatic Renal Cell Carcinoma Patients | Low to intermediate doses (100-1000 mg/m²) of this compound | 1 complete remission, 8 stable disease, and 7 non-responders out of 16 patients. | [9] |

Signaling Pathways in Cyclophosphamide Resistance and this compound Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in cyclophosphamide metabolism, resistance, and how this compound interacts with these pathways.

Detailed Experimental Protocols

Establishment of Cyclophosphamide-Resistant Cell Lines

A common method for developing drug-resistant cell lines is through continuous or intermittent exposure to the drug.[10][11]

Materials:

-

Parental cancer cell line of interest

-

Complete cell culture medium

-

Cyclophosphamide (or its active metabolite 4-hydroperoxycyclophosphamide for in vitro selection)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO₂)

-

MTT assay reagents (see section 4.2)

Protocol:

-

Determine the initial IC50 of the parental cell line: Perform a standard cytotoxicity assay (e.g., MTT) to determine the concentration of the selecting agent that inhibits 50% of cell growth.

-

Initial exposure: Culture the parental cells in a medium containing the selecting agent at a concentration equal to or slightly below the IC50.

-

Recovery and subculture: When the cell population begins to recover and proliferate, subculture the surviving cells.

-

Stepwise dose escalation: Gradually increase the concentration of the selecting agent in the culture medium with each passage. The increment of increase should be determined empirically but is typically 1.5 to 2-fold.

-

Maintenance of resistant phenotype: Once a desired level of resistance is achieved (e.g., 5- to 10-fold higher IC50 compared to the parental line), the resistant cell line can be maintained in a medium containing a maintenance dose of the selecting agent.

-

Verification of resistance: Periodically perform cytotoxicity assays to confirm the stability of the resistant phenotype. It is also advisable to cryopreserve cells at different stages of resistance development.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][12]

Materials:

-

Parental and cyclophosphamide-resistant cell lines

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

ALDH Activity Assay

The ALDEFLUOR™ assay is a widely used method to identify and quantify the population of cells with high ALDH activity.[13][14][15]

Materials:

-

ALDEFLUOR™ Kit (containing activated ALDEFLUOR™ reagent, DEAB inhibitor, and assay buffer)

-

Test cells (parental and resistant)

-

Flow cytometer

Protocol:

-

Cell Preparation: Resuspend single cells in ALDEFLUOR™ assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: For each cell sample, prepare a "test" tube and a "control" tube. Add the activated ALDEFLUOR™ reagent to the "test" tube. Add the activated ALDEFLUOR™ reagent plus the ALDH inhibitor DEAB to the "control" tube.

-

Incubation: Incubate both tubes for 30-60 minutes at 37°C.

-

Flow Cytometry: Analyze the cells on a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population. The percentage of ALDH-positive cells in the "test" sample can then be determined.

Glutathione S-Transferase (GST) Activity Assay

GST activity can be measured using a colorimetric assay based on the conjugation of glutathione to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[1][2][6]

Materials:

-

Cell lysate from parental and resistant cells

-

Assay buffer (e.g., phosphate buffer, pH 6.5)

-

Reduced glutathione (GSH) solution

-

CDNB solution

-

Spectrophotometer

Protocol:

-

Prepare Assay Cocktail: Mix assay buffer, GSH, and CDNB.

-

Reaction Initiation: Add cell lysate to the assay cocktail in a cuvette.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes) at a constant temperature.

-

Calculation of Activity: The rate of change in absorbance is proportional to the GST activity, which can be calculated using the molar extinction coefficient of the product.

In Vivo Models of Cyclophosphamide Resistance

Xenograft models are crucial for evaluating the in vivo efficacy of anticancer agents.

Protocol for Subcutaneous Xenograft Model:

-

Cell Preparation: Harvest cyclophosphamide-resistant and parental cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, cyclophosphamide, this compound). Administer the drugs according to the desired schedule and route.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker expression).

Discussion and Future Directions

The data presented in this guide strongly suggest that this compound can be effective in tumors that have developed resistance to cyclophosphamide, particularly when the resistance is mediated by mechanisms that this compound can bypass or are less susceptible to. The circumvention of the need for hepatic activation is a clear advantage. However, resistance mechanisms downstream of 4-hydroxycyclophosphamide formation, such as high ALDH activity and increased GST-mediated detoxification, can still impact this compound's efficacy.

Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound with inhibitors of ALDH or GST to further enhance its activity in resistant tumors.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound treatment based on the specific resistance mechanisms present in their tumors.

-

Clinical Trials: Conducting well-designed clinical trials to directly compare the efficacy of this compound and cyclophosphamide in patient populations with tumors known to be resistant to standard cyclophosphamide-based regimens.

Conclusion

This compound demonstrates significant activity in cyclophosphamide-resistant tumor models, offering a valuable therapeutic strategy to overcome a critical challenge in cancer treatment. Its unique activation profile allows it to bypass a key resistance mechanism. While downstream resistance pathways can still influence its efficacy, the potential for combination therapies and biomarker-guided patient selection holds great promise. This technical guide provides a comprehensive resource for researchers and clinicians working to advance the development and application of this compound in the fight against chemoresistant cancers.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. himedialabs.com [himedialabs.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. Induction of cyclophosphamide-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stressmarq.com [stressmarq.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Augmentation of host antitumor immunity by low doses of cyclophosphamide and this compound in two animal tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biologic and therapeutic efficacy of this compound in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Aldehyde Dehydrogenase Expression Drives Human Regulatory T Cell Resistance to Posttransplantation Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldehyde dehydrogenase expression drives human regulatory T cell resistance to posttransplantation cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

An In-depth Technical Guide to Mafosfamide's Interaction with Cellular Thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mafosfamide, a pre-activated cyclophosphamide analog, exerts its cytotoxic effects through the generation of electrophilic metabolites, primarily phosphoramide mustard and acrolein. These metabolites readily react with cellular nucleophiles, with a pronounced impact on the intracellular thiol pool. This technical guide provides a comprehensive overview of the intricate interactions between this compound and cellular thiols, with a focus on glutathione (GSH). We will delve into the chemical mechanisms of these interactions, present quantitative kinetic data, detail experimental protocols for their study, and visualize the downstream signaling consequences. Understanding these fundamental processes is critical for optimizing this compound-based therapies and developing strategies to overcome drug resistance.

Introduction: The Central Role of Thiols in this compound's Mechanism of Action

This compound is a synthetic oxazaphosphorine compound that spontaneously hydrolyzes in aqueous solution to 4-hydroxycyclophosphamide (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide, in turn, undergoes β-elimination to produce the two key cytotoxic metabolites: phosphoramide mustard and acrolein.

Phosphoramide mustard is a bifunctional alkylating agent that forms covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately apoptosis.[1][2]

Acrolein , a highly reactive α,β-unsaturated aldehyde, is known for its ability to deplete cellular thiols, particularly glutathione (GSH), and induce oxidative stress.[3]

Cellular thiols, the most abundant of which is the tripeptide glutathione, play a critical protective role against electrophilic compounds. The sulfhydryl group (-SH) of cysteine residues within GSH and proteins is a potent nucleophile that can react with and detoxify electrophilic species like phosphoramide mustard and acrolein.[4] This detoxification process, however, can lead to the depletion of the cellular thiol pool, disrupting the cellular redox balance and triggering a cascade of downstream signaling events that can either promote cell survival or contribute to cell death.

Chemical Interactions and Reaction Kinetics

The interaction of this compound's active metabolites with cellular thiols is a critical determinant of its cytotoxicity and detoxification. These reactions are primarily Michael additions and nucleophilic substitutions.

Reaction with Acrolein

Acrolein readily reacts with the sulfhydryl group of thiols, such as the cysteine residue in glutathione, via a Michael addition. This reaction is typically rapid and can lead to a significant and rapid depletion of intracellular GSH.[3][5]

Reaction with Phosphoramide Mustard

Phosphoramide mustard, being a nitrogen mustard, is an electrophile that can be detoxified by conjugation with glutathione. This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The formation of a glutathione conjugate with phosphoramide mustard neutralizes its alkylating ability, preventing it from damaging DNA.[6]

Quantitative Kinetic Data

The rate of reaction between this compound's metabolites and cellular thiols is a key factor in determining the extent of detoxification versus cellular damage. The table below summarizes available second-order rate constants for these reactions.

| Reactant 1 | Reactant 2 (Thiol) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference(s) |

| 4-OOH-CP¹ | Glutathione (GSH) | 38 ± 5 | ~7.5 | Not Specified | [7] |

| 4-OOH-CP¹ | Mesna | 25 ± 5 | ~7.5 | Not Specified | [7] |

| 4-OOH-CP¹ | WR-1065 | 880 ± 50 | ~7.5 | Not Specified | [7] |

| Acrolein | Glutathione (GSH) | 490 ± 100 | ~7.5 | Not Specified | [7] |

| Acrolein | Mesna | 700 ± 150 | ~7.5 | Not Specified | [7] |

| Acrolein | WR-1065 | >2000 | ~7.5 | Not Specified | [7] |

| Phosphoramide Mustard | Glutathione (GSH) | 6.2 x 10⁻³ min⁻¹ (disappearance rate)² | Not Specified | 24 | [6] |

¹ 4-hydroperoxycyclophosphamide, a stable precursor of 4-hydroxycyclophosphamide and aldophosphamide. ² The rate-limiting step is the formation of the aziridinium ion, making the reaction rate similar with or without glutathione.[6]

Experimental Protocols

A variety of experimental techniques are employed to study the interaction of this compound with cellular thiols and the resulting biological consequences.

Measurement of this compound-Induced Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

GSH Depletion (Optional): To investigate the role of glutathione, pre-treat cells with a GSH synthesis inhibitor, such as L-buthionine-S,R-sulfoximine (BSO), at a concentration of 50 µM for 24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the various this compound concentrations (and a vehicle control).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Quantification of Intracellular Glutathione Levels

Measuring the depletion of intracellular GSH upon this compound treatment is crucial for understanding its mechanism of action.

Protocol using a fluorometric assay:

-

Cell Treatment: Treat cells with this compound at various concentrations and time points.

-

Cell Lysis: Harvest and lyse the cells in a suitable buffer.

-

GSH Detection: Use a commercial fluorometric glutathione assay kit according to the manufacturer's instructions. These kits typically use a dye, such as monochlorobimane or a thiol-reactive fluorescent probe, that becomes fluorescent upon binding to GSH.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.

-

Quantification: Determine the GSH concentration by comparing the fluorescence of the samples to a standard curve of known GSH concentrations.